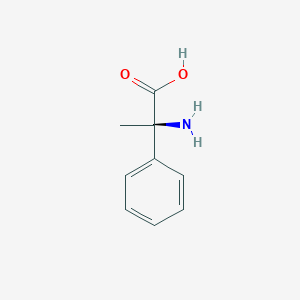

(2R)-2-amino-2-phenylpropanoic acid

Description

Defining the Structural Significance of α,α-Disubstituted α-Amino Acids in Modern Organic and Medicinal Chemistry

α,α-Disubstituted α-amino acids are characterized by the presence of two substituents at the α-carbon, a feature that distinguishes them from their proteinogenic counterparts which possess a single substituent and a hydrogen atom at this position. jst.go.jpnih.gov This seemingly subtle structural modification imparts a range of desirable properties. The steric bulk introduced by the two α-substituents significantly restricts the conformational freedom of the amino acid and, by extension, any peptide chain into which it is incorporated. jst.go.jpnih.gov This conformational rigidity is a powerful tool for chemists, allowing for the design of peptides with well-defined secondary structures, such as helices and turns.

Furthermore, the presence of a quaternary α-carbon enhances the metabolic stability of peptides. nih.gov Proteolytic enzymes, which are responsible for the degradation of peptides in the body, often recognize and cleave peptide bonds adjacent to α-hydrogens. By replacing this hydrogen, α,α-disubstituted amino acids render the resulting peptides more resistant to enzymatic degradation, thereby increasing their in vivo half-life and therapeutic potential. The development of efficient synthetic methods to access these sterically congested molecules has been a significant area of research, with recent advancements in catalytic asymmetric synthesis, visible-light-mediated photocatalysis, and metal-free methodologies paving the way for their broader application. nih.govresearchgate.netthieme-connect.com

The Unique Stereochemical Attributes of (2R)-2-amino-2-phenylpropanoic acid as a Chiral Quaternary Center

This compound is a non-proteinogenic amino acid that features a chiral quaternary carbon atom. The construction of such all-carbon quaternary stereocenters represents a formidable challenge in synthetic organic chemistry due to the inherent steric hindrance. pnas.orgrsc.org The "(2R)" designation specifies the absolute configuration at this stereocenter, indicating a particular three-dimensional arrangement of the amino, phenyl, methyl, and carboxylic acid groups around the α-carbon.

This precise stereochemistry is crucial, as it dictates how the molecule interacts with other chiral molecules, such as biological receptors and enzymes. The development of catalytic asymmetric methods for the construction of such centers is a major focus of modern synthetic chemistry, as it allows for the selective synthesis of a single enantiomer, which is often essential for therapeutic efficacy. pnas.orgacs.orgrsc.org The ability to install a chiral quaternary center with a defined stereochemistry, as seen in this compound, provides a powerful strategy for influencing the bioactivity and metabolic stability of drug candidates. nih.gov

Chemical and Physical Properties of this compound

The distinct physicochemical properties of this compound are fundamental to its behavior and application in various chemical contexts. A summary of its key properties is provided in the interactive data table below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| CAS Number | 29738-09-8 |

| Physical Form | Solid |

| Melting Point | 270-275 °C (decomposes) |

Note: Some properties may vary slightly depending on the source and experimental conditions.

Synthesis of this compound

The synthesis of enantiomerically pure α,α-disubstituted amino acids like this compound is a significant synthetic challenge. Various strategies have been developed to achieve this, with a strong emphasis on asymmetric methods that can selectively produce the desired (R)-enantiomer.

One common approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. Another powerful strategy is catalytic asymmetric synthesis, where a small amount of a chiral catalyst is used to generate large quantities of the enantiomerically enriched product. pnas.org For instance, methods like the asymmetric Strecker synthesis or the alkylation of chiral glycine (B1666218) enolate equivalents have been successfully employed. More recently, biocatalytic methods using enzymes are gaining traction due to their high stereoselectivity and environmentally friendly nature.

Applications in Peptide and Peptidomimetic Design

The incorporation of this compound into peptide sequences has profound effects on their structure and function. The steric hindrance provided by the phenyl and methyl groups at the α-carbon forces the peptide backbone to adopt specific, constrained conformations.

This has been exploited to design peptides with stable secondary structures, such as 3₁₀-helices and β-turns. nih.gov Such conformationally restricted peptides are valuable tools in medicinal chemistry as they can mimic the bioactive conformations of natural peptides, leading to enhanced receptor binding affinity and selectivity. Furthermore, as previously mentioned, the resistance of the α,α-disubstituted linkage to proteolytic cleavage significantly improves the metabolic stability of these peptides, making them more viable as therapeutic agents. nih.govyoutube.comyoutube.com The ability to fine-tune peptide structure and stability through the inclusion of residues like this compound is a cornerstone of modern peptidomimetic drug design.

Catalytic Asymmetric Synthesis Strategies for α,α-Disubstituted α-Amino Acids

The development of catalytic asymmetric methods is crucial for the efficient and environmentally friendly synthesis of enantiomerically pure α,α-disubstituted α-amino acids. These strategies often employ chiral catalysts to control the stereochemical outcome of the reaction, leading to the desired enantiomer in high yield and purity.

Enantioselective Carbon-Carbon Bond Formation Methodologies (e.g., Asymmetric Strecker Reaction, Allylic Alkylation)

Asymmetric Strecker Reaction: The Strecker synthesis is a classic method for producing α-amino acids. masterorganicchemistry.comwikipedia.org The asymmetric variant of this reaction has been a focus of extensive research. It typically involves the reaction of a ketone or aldehyde with a source of cyanide and ammonia (B1221849) in the presence of a chiral catalyst. wikipedia.org For the synthesis of α,α-disubstituted α-amino acids, a ketone is used as the starting material. wikipedia.org The use of chiral auxiliaries, such as (R)-phenylglycine amide, can lead to a crystallization-induced asymmetric transformation, yielding diastereomerically pure α-amino nitriles that can be subsequently hydrolyzed to the desired α,α-disubstituted α-amino acid. nih.govrug.nlacs.org

Allylic Alkylation: Asymmetric allylic alkylation represents another powerful tool for the enantioselective synthesis of α,α-disubstituted α-amino acids. Dual catalysis systems, for instance combining copper and iridium catalysts, have been successfully employed for the stereodivergent α-allylation of aldimine esters. acs.org This approach allows for the preparation of all four possible stereoisomers of a product from the same starting materials by simply changing the combination of the two chiral catalysts. acs.org

Diastereoselective Control in Quaternary Carbon Center Construction

Achieving high diastereoselectivity is paramount when constructing a quaternary stereocenter. One effective strategy involves the alkylation of chiral α-sulfinamido esters. acs.org This method utilizes a chiral auxiliary attached to the nitrogen atom of the amino ester, which directs the incoming electrophile to one face of the enolate, leading to high diastereoselectivity. acs.org Computational studies have suggested that a chelated transition state is responsible for this stereochemical control. acs.org Another approach involves the diastereoselective Henry and Michael reactions of (S)-N,N-dibenzylated aldehydes derived from natural L-amino acids to produce chiral γ-nitroester derivatives, which can then be converted to the desired α,α-disubstituted γ-lactams. thieme-connect.com

Chiral Auxiliary-Mediated Approaches to α,α-Disubstituted α-Amino Acid Synthesis

Chiral auxiliaries play a pivotal role in asymmetric synthesis by temporarily introducing a chiral element to an achiral substrate, guiding the stereochemical course of a reaction, and then being removed. A variety of chiral auxiliaries have been developed for the synthesis of α,α-disubstituted α-amino acids. For example, chiral cyclic 1,2-diols have been used to synthesize optically active α-ethylated α,α-disubstituted amino acids. nih.govjst.go.jp Similarly, (S,S)-cyclohexane-1,2-diol has proven to be an effective chiral auxiliary. sigmaaldrich.com The use of (R)-phenylglycine amide in diastereoselective Strecker reactions is another prominent example, where it facilitates a crystallization-induced asymmetric transformation. nih.govrug.nlacs.org

| Chiral Auxiliary | Application | Key Feature |

| Chiral cyclic 1,2-diols | Synthesis of optically active α-ethylated α,α-disubstituted amino acids | Induces chirality in the final product |

| (S,S)-cyclohexane-1,2-diol | Asymmetric synthesis of α,α-disubstituted α-amino acids | Effective in directing stereoselective alkylation |

| (R)-phenylglycine amide | Diastereoselective Strecker reactions | Enables crystallization-induced asymmetric transformation |

Application of Phase-Transfer Catalysis in Asymmetric Synthesis

Phase-transfer catalysis (PTC) offers a practical and efficient method for asymmetric synthesis, particularly for the alkylation of glycine derivatives. acs.org This technique involves the use of a chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt derived from cinchona alkaloids or 1,1'-bi-2-naphthol (B31242) (BINOL), to shuttle a reactant between an aqueous and an organic phase. jst.go.jp The asymmetric alkylation of a Schiff base of a glycine ester under phase-transfer conditions is a well-established method for producing α-amino acids with high enantioselectivity. jst.go.jpacs.orgnih.gov This approach has been successfully extended to the synthesis of α,α-dialkyl-α-amino acids. jst.go.jp

Aza-Darzens Condensation Pathways for Stereoselective Aziridine Formation

The aza-Darzens reaction is a valuable method for the synthesis of aziridines, which are versatile synthetic intermediates. openrepository.com The reaction involves the condensation of an imine with an α-halo ester in the presence of a base. organic-chemistry.org Brønsted acid-catalyzed aza-Darzens reactions have been developed to produce cis-aziridines with high stereoselectivity. nih.govrsc.orgorganic-chemistry.org This methodology has been applied to the synthesis of complex molecules, including intermediates for the synthesis of mitomycin C. nih.govrsc.org The stereochemical outcome of the reaction can be influenced by the choice of catalyst and reaction conditions.

Strategic Derivatization of this compound for Synthetic Versatility and Further Functionalization

The derivatization of this compound and its analogues is crucial for expanding their utility in various synthetic applications. For instance, nickel(II) complexes of Schiff bases derived from amino acids can be used for the synthesis of other α,α-disubstituted amino acid derivatives. nih.gov These complexes can undergo alkylation reactions to introduce new substituents at the α-position. nih.gov The resulting products can then be disassembled to yield the desired amino acid derivatives. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h2-6H,10H2,1H3,(H,11,12)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCSFFGLRQDZDE-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C1=CC=CC=C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357432 | |

| Record name | (R)-2-phenyl-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29738-09-8 | |

| Record name | (R)-2-phenyl-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enantiomeric Resolution and Chiral Purity Assessment of 2 Amino 2 Phenylpropanoic Acid Racemates

Chemical Resolution Techniques for Enantiomer Isolation

Chemical resolution remains a cornerstone for the large-scale separation of enantiomers. These methods rely on the conversion of the enantiomeric pair into diastereomers, which possess different physical properties and can thus be separated.

Diastereomeric Salt Formation and Preferential Crystallization Principles

A widely utilized and effective method for resolving racemic acids and bases is through the formation of diastereomeric salts. nih.gov This technique involves reacting the racemic 2-amino-2-phenylpropanoic acid with a chiral resolving agent, which is an optically pure acid or base. This reaction results in the formation of a pair of diastereomeric salts.

For instance, a racemic mixture of an acidic compound can be treated with a single enantiomer of a chiral base. The resulting salts, being diastereomers, will have different solubilities, allowing for their separation by fractional crystallization. One diastereomeric salt will crystallize out of the solution preferentially, leaving the other in the mother liquor. The optically pure enantiomer can then be recovered from the crystallized salt. The efficiency of this separation is influenced by factors such as the choice of resolving agent and the crystallization solvent. nih.gov

Preferential crystallization is another technique that can be employed for the resolution of racemates. This method exploits the fact that a saturated solution of a racemate is supersaturated with respect to each of the individual enantiomers. By seeding a supersaturated solution of the racemate with a crystal of one of the desired enantiomers, that enantiomer can be induced to crystallize out, leaving the solution enriched in the other enantiomer.

Chromatographic Methods for Enantioseparation and Purity Determination

Chromatographic techniques are indispensable tools for both the analytical and preparative-scale separation of enantiomers, as well as for the precise determination of enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) in Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted method for determining the enantiomeric composition of chiral compounds. yakhak.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. yakhak.orgsigmaaldrich.com

The choice of CSP is crucial for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used for the resolution of a wide range of chiral molecules, including amino acid derivatives. yakhak.org Macrocyclic glycopeptide-based CSPs, like those employing teicoplanin, are particularly effective for the direct analysis of underivatized amino acids due to their compatibility with aqueous mobile phases. sigmaaldrich.com

The enantiomeric excess (e.e.) of a sample, which is a measure of its chiral purity, can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram. The development of efficient chiral HPLC methods is essential for quality control in the production of enantiomerically pure compounds. yakhak.orgresearchgate.net

Interactive Data Table: Chiral HPLC Columns for Amino Acid Enantiomer Separation

| Chiral Stationary Phase (CSP) Type | Common Examples | Applications |

| Polysaccharide-based | Cellulose and Amylose Phenylcarbamates | Enantiomeric resolution of chiral amines and α-amino acid esters (often as derivatives). yakhak.org |

| Macrocyclic Glycopeptide-based | Teicoplanin (e.g., Astec CHIROBIOTIC T) | Direct analysis of underivatized amino acids. sigmaaldrich.com |

| Crown Ether-based | CROWNPAK CR(+) | Separation of amino acids and other primary amines. researchgate.net |

Chiral Gas Chromatography (GC) for Volatile Derivatives

For volatile compounds, or those that can be made volatile through derivatization, chiral Gas Chromatography (GC) is an excellent technique for enantiomeric analysis. sigmaaldrich.com Similar to chiral HPLC, chiral GC employs a chiral stationary phase that facilitates the separation of enantiomers.

Prior to analysis by GC, non-volatile amino acids like 2-amino-2-phenylpropanoic acid must be converted into volatile derivatives. sigmaaldrich.comnih.gov This is typically a two-step process involving esterification of the carboxyl group followed by acylation of the amino group. sigmaaldrich.comnih.gov For example, the amino acid can be esterified with methanolic HCl and then acetylated with an agent like trifluoroacetic anhydride (B1165640). sigmaaldrich.com

The resulting volatile diastereomers can then be separated on a chiral capillary column. nih.gov The choice of derivatizing agent and chiral stationary phase can significantly impact the resolution of the enantiomers. sigmaaldrich.com Chiral GC-MS (Gas Chromatography-Mass Spectrometry) provides both separation and structural information, making it a powerful tool for the analysis of complex mixtures of chiral compounds. nih.govresearchgate.net

Interactive Data Table: Derivatization Reagents for Chiral GC Analysis of Amino Acids

| Derivatization Step | Reagent | Purpose |

| Esterification | Methanolic HCl, Trimethylchlorosilane (TMCS) | Converts the non-volatile carboxyl group into a volatile ester. sigmaaldrich.com |

| Acylation | Trifluoroacetic anhydride (TFAA), Acetic anhydride | Blocks the polar amino group to improve volatility and chromatographic performance. sigmaaldrich.com |

| Combined | Heptafluorobutyl chloroformate (HFBCF) | A single reagent for the derivatization of amino acids for GC analysis. nih.govresearchgate.net |

Applications of 2r 2 Amino 2 Phenylpropanoic Acid As a Key Chiral Building Block in Advanced Organic Synthesis

Integration into Peptidomimetics and Conformationally Constrained Peptides

The incorporation of (2R)-2-amino-2-phenylpropanoic acid into peptide sequences offers a powerful strategy for creating peptidomimetics with enhanced properties. These modified peptides often exhibit improved stability against enzymatic degradation and possess well-defined three-dimensional structures, which are critical for potent and selective biological activity.

Influence on Peptide Conformation and Induction of Helical and Extended Structures

The sterically demanding nature of the α-methyl and α-phenyl groups in this compound severely restricts the conformational freedom of the peptide backbone. This steric hindrance around the α-carbon forces the peptide chain to adopt specific secondary structures. Research has shown that the incorporation of this amino acid can induce and stabilize helical and extended peptide conformations.

The constrained dihedral angles (phi, φ, and psi, ψ) of the this compound residue act as a "conformational lock," guiding the folding of the entire peptide. For instance, depending on the sequence context, its presence can promote the formation of various helical structures, such as 3(10)-helices and α-helices, by forcing neighboring residues into the appropriate torsional angles. In other contexts, it can favor more extended, β-strand-like conformations, which are crucial for the formation of β-sheets, a common structural motif in proteins.

| Residue | Typical Conformational Influence | Resulting Secondary Structure |

| This compound | Constrains backbone dihedral angles (φ, ψ) | Induction and stabilization of helical (e.g., 3(10), α-helix) or extended (β-strand) structures |

Design of Peptide Modulators with Enhanced Conformational Control and Stability

The ability to dictate peptide conformation is a cornerstone in the design of potent and selective therapeutic agents. By integrating this compound into peptide modulators, chemists can exert a high degree of control over the molecule's three-dimensional shape. This conformational rigidity is paramount for optimizing binding affinity to biological targets such as receptors and enzymes.

Furthermore, the quaternary α-carbon center renders the adjacent peptide bonds resistant to cleavage by proteases. This enhanced enzymatic stability translates to a longer biological half-life for the peptidomimetic, a significant advantage for therapeutic applications. The design of such conformationally controlled and stable peptide modulators has been instrumental in developing novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles.

Utility in the Synthesis of Complex Organic Molecules

Beyond its role in peptidomimetics, this compound serves as a versatile chiral starting material for the synthesis of a wide array of complex and medicinally relevant organic molecules. Its inherent chirality and functional groups provide a strategic entry point for constructing intricate molecular frameworks.

Precursors for Advanced Pharmaceutical Intermediates and Scaffolds (e.g., Taxane Family Components)

One of the notable applications of derivatives of α-amino acids is in the synthesis of the side chain of the potent anticancer agent, Taxol®, and its analogues. The core of the Taxol® side chain is a β-amino acid. While not a direct use of this compound itself, the synthetic strategies developed for chiral amino acids are highly relevant. For instance, the Ojima-Holton method, a widely used approach for attaching the Taxol® side chain, often employs a β-lactam derived from a chiral precursor. The synthesis of such chiral β-lactams can be accomplished using methodologies developed for asymmetric amino acid synthesis. The stereochemistry of the amino acid precursor is critical for the biological activity of the final Taxol® molecule. The synthesis starting from a chiral pool of amino acids ensures the correct stereochemical configuration in the final product. nih.gov

Contributions to Ligand Design and Chiral Catalyst Development

The development of asymmetric catalysis relies heavily on the design of effective chiral ligands that can induce high stereoselectivity in chemical reactions. nih.gov Chiral amino acids and their derivatives are attractive scaffolds for ligand synthesis due to their ready availability in enantiomerically pure forms. mdpi.com

This compound can be transformed into a variety of chiral ligands for transition metal-catalyzed reactions. The amino and carboxylic acid functionalities provide convenient handles for modification and incorporation into larger ligand frameworks. These ligands can coordinate with a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product. The rigid backbone of this compound can impart a well-defined geometry to the resulting metal complex, which is often crucial for achieving high levels of enantioselectivity. mdpi.comresearchgate.net

| Application Area | Role of this compound | Key Advantages |

| Ligand Design | Chiral scaffold for the synthesis of new ligands | Inherent chirality, functional groups for modification, conformational rigidity |

| Chiral Catalyst Development | Precursor to ligands that form chiral metal complexes | Creation of a defined chiral pocket around the metal center, leading to high enantioselectivity in catalytic reactions |

Advanced Analytical and Computational Investigations of 2r 2 Amino 2 Phenylpropanoic Acid

Spectroscopic Methodologies for Stereochemical and Structural Analysis

Spectroscopic techniques are powerful tools for the detailed examination of molecular structure and stereochemistry. In the context of (2R)-2-amino-2-phenylpropanoic acid, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are of paramount importance.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the structural integrity and stereochemistry of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity of atoms and their spatial arrangement.

For the structural confirmation of the molecule, both ¹H NMR and ¹³C NMR are utilized. In ¹H NMR, the chemical shifts and coupling constants of the protons provide a fingerprint of the molecule. The aromatic protons of the phenyl group typically appear in a specific region of the spectrum, while the protons of the amino and carboxylic acid groups, as well as the methyl group, have characteristic chemical shifts. For instance, in a related compound, the amino protons (exchangeable with D₂O) and methyl protons show distinct signals that confirm their presence. researchgate.net

To determine the absolute configuration of chiral centers, specialized NMR techniques are often employed. These can include the use of chiral solvating agents or chiral derivatizing agents. These agents interact differently with the (R) and (S) enantiomers, leading to distinguishable NMR spectra, a phenomenon known as chiral discrimination. This allows for the verification of the enantiomeric purity of this compound.

Table 1: Representative ¹H NMR Spectral Data for Amino Acid Structures

| Functional Group | Typical Chemical Shift Range (ppm) | Multiplicity | Notes |

| Phenyl H | 7.0 - 8.0 | Multiplet | The exact shift depends on the substitution pattern. |

| Amino H | 5.0 - 9.0 | Broad Singlet | Position is concentration and solvent dependent; exchangeable with D₂O. researchgate.net |

| Alpha H | 3.5 - 4.5 | Varies | Coupling with neighboring protons provides conformational information. |

| Methyl H | 1.0 - 2.5 | Singlet or Doublet | Depends on the neighboring stereocenter. |

This table presents generalized data; specific values for this compound may vary based on experimental conditions.

Mass Spectrometry for Molecular Characterization and Purity Verification

Mass Spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound, thus confirming its identity and assessing its purity. mdpi.com

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to deduce the precise molecular formula of the compound (C₉H₁₁NO₂). This level of precision helps to distinguish it from other compounds with the same nominal mass.

Coupling MS with chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), is a standard method for purity assessment. Chiral HPLC, in particular, is essential for separating the (R) and (S) enantiomers and quantifying the enantiomeric excess (ee) of a sample of this compound. This is crucial in applications where the presence of the other enantiomer could be detrimental.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Technique | Reference |

| Molecular Weight | 165.19 g/mol | N/A | |

| Molecular Formula | C₉H₁₁NO₂ | HRMS | |

| Exact Mass | 165.07898 Da | Calculated | PubChem |

Theoretical and Computational Chemistry Approaches

In conjunction with experimental methods, theoretical and computational chemistry provides profound insights into the behavior and properties of this compound at the molecular level.

Molecular Modeling and Dynamics Simulations of Chiral Recognition Processes

Molecular modeling and dynamics simulations are powerful computational tools used to investigate how this compound interacts with other chiral molecules, a process known as chiral recognition. These simulations can model the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern the stability of diastereomeric complexes formed between the (R)-enantiomer and a chiral selector.

For instance, studies have shown that chiral macrocyclic metal complexes can be used as chiral selectors. koreascience.kr Molecular modeling can help visualize and quantify the interactions between the amino acid and the selector, explaining why one enantiomer binds more strongly than the other. koreascience.kr These simulations can predict the binding energies and preferred conformations of the interacting species, providing a molecular-level understanding of the chiral discrimination observed in techniques like chiral HPLC. koreascience.krkoreascience.kr

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Energetics

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to study the electronic structure, stability, and reactivity of this compound. These calculations can elucidate the mechanisms of chemical reactions involving this amino acid and determine the energetics of transition states and intermediates.

For example, Density Functional Theory (DFT) calculations can be used to predict the optimized geometry of the molecule and to calculate its vibrational frequencies, which can then be compared with experimental infrared (IR) spectra for validation. Furthermore, these calculations can be applied to understand the stereoselectivity of synthetic routes leading to this compound by modeling the energy barriers for the formation of the (R) and (S) products. This predictive capability is invaluable for designing more efficient and selective synthetic methods.

Future Research Directions and Emerging Paradigms for 2r 2 Amino 2 Phenylpropanoic Acid

Development of Sustainable and Green Synthetic Routes for Chiral α,α-Disubstituted α-Amino Acids

The synthesis of α,α-disubstituted α-amino acids is inherently challenging due to the steric hindrance around the quaternary carbon center. nih.govresearchgate.net Traditional synthetic methods often require harsh conditions, multi-step processes, and the use of hazardous reagents. Consequently, a major thrust of future research is the development of sustainable and green synthetic methodologies.

Emerging strategies focus on improving atom economy, reducing waste, and utilizing environmentally benign catalysts and solvents. researchgate.netnih.govnih.gov Key areas of development include:

Biocatalysis : The use of enzymes offers exceptional stereoselectivity under mild conditions. Researchers have developed novel biocatalytic routes, such as using PLP-dependent enzymes for intramolecular Mannich reactions to create heterocyclic AαDAs. ucsb.edu Other approaches involve engineering enzymes like protoglobin nitrene transferases for the enantioselective amination of carboxylic acid esters or employing dual-enzyme cascades for the efficient conversion of α-hydroxy acids into the desired α-amino acids. nih.govmdpi.com These biocatalytic systems provide a direct and efficient pathway to chiral AαDAs. ucsb.edumdpi.com

Synergistic Catalysis : Combining different catalytic systems, such as Cu/Ir dual catalysis, enables complex transformations like the stereodivergent α-allylation of aldimine esters. acs.org This allows for the synthesis of all four possible product stereoisomers from the same starting materials, offering significant versatility. acs.org

Photocatalysis and Metal-Free Methodologies : Visible-light-mediated photocatalysis is an emerging green strategy that allows for novel bond formations under mild conditions. nih.govresearchgate.net Concurrently, the development of metal-free synthetic routes is gaining traction to avoid contamination of the final products with residual toxic metals, a critical consideration for pharmaceutical applications. nih.gov

Process Optimization : The implementation of one-pot protocols and the use of greener solvents are crucial for enhancing sustainability. For instance, replacing commonly used solvents like N,N-dimethylformamide (DMF) with alternatives such as ethyl acetate (B1210297) (EtOAc) significantly lowers the environmental impact. unibo.it Green chemistry principles are also being applied to optimize reaction conditions, such as using mechanochemistry (high-speed ball milling) to reduce reaction times and solvent use. nih.gov

Interactive Table: Comparison of Green Synthetic Strategies for AαDAs

| Strategy | Catalyst/System | Key Advantages | Research Finding |

| Biocatalysis | Engineered Enzymes (e.g., Lo1T, LbMDH) | High enantioselectivity (>95% ee), mild reaction conditions, environmentally friendly. ucsb.edumdpi.com | A dual-enzyme cascade using D-mandelate dehydrogenase (LbMDH) and L-leucine dehydrogenase achieved 90.7% conversion for L-phenylglycine production from D-mandelic acid. mdpi.com |

| Synergistic Catalysis | Dual Metal Systems (e.g., Cu/Ir) | Access to all stereoisomers from common precursors, high yield and stereoselectivity. acs.org | Enables the preparation of nonproteinogenic α-amino acids bearing two contiguous stereogenic centers with excellent control. acs.org |

| Photocatalysis | Visible-Light Photoredox Catalysts | Utilizes light energy, enables novel transformations, mild reaction conditions. nih.govresearchgate.net | Offers new avenues for C-C bond formation to construct the challenging AαDA scaffold. researchgate.net |

| Mechanochemistry | High-Speed Ball Milling (HSBM) | Reduced or solvent-free conditions, shorter reaction times compared to conventional heating. nih.gov | Synthesis of 2-aminothiophenes was achieved in 30 minutes by coupling HSBM with a heat source, a significant reduction from 24 hours. nih.gov |

| Green Solvents/Reagents | Propylphosphonic anhydride (B1165640) (T3P®) in EtOAc | Avoids hazardous solvents like DMF, improves Process Mass Intensity (PMI). unibo.it | A one-pot protocol in EtOAc achieved a PMI of 30 for each deprotection/coupling sequence in peptide synthesis, the lowest reported to date. unibo.it |

Rational Design of Derivatives for Targeted Research Initiatives in Chemical Biology

The rational design of derivatives of (2R)-2-amino-2-phenylpropanoic acid is a promising frontier for creating bespoke molecules for targeted applications in chemical biology. By modifying the core structure, researchers can fine-tune its properties to probe biological systems or build novel therapeutics. nih.govmdpi.com

Key Design Strategies and Applications:

Functional Group Modification : The phenyl ring of this compound is a prime target for functionalization. Introducing electron-donating or withdrawing groups, fluorescent tags, or reactive handles can transform the amino acid into a sophisticated chemical probe. For example, a derivative containing a photoredox-active group could be used for proximity-labeling studies of protein interactions. mdpi.com

Prodrug Development : Amino acids are widely used to create prodrugs to improve the solubility or bioavailability of parent compounds. nih.gov Derivatives of this compound could be designed to be cleaved by specific enzymes at a target site, releasing an active drug molecule. This approach can enhance therapeutic efficacy while reducing off-target effects. nih.gov

Building Blocks for Catalytic Peptides : The conformational control exerted by AαDAs makes them valuable components in the design of synthetic enzymes or catalytic peptides. researchgate.net By arranging other functional amino acid residues around a stable scaffold defined by this compound derivatives, it may be possible to create novel catalysts for specific chemical transformations.

Interactive Table: Derivative Design Strategies and Applications

| Derivative Type | Design Strategy | Target Application | Research Goal |

| Fluorescent Probe | Covalent attachment of a fluorophore to the phenyl ring. | Cellular Imaging / Protein Tracking | To visualize the localization and dynamics of peptides or proteins incorporating the derivative. |

| Bio-orthogonal Handle | Introduction of an azide (B81097) or alkyne group. | Site-Specific Bioconjugation | To enable precise "click" chemistry attachment of drugs, probes, or polymers in a biological context. |

| Pharmacokinetic Modulator | Conjugation to polyethylene (B3416737) glycol (PEG). nih.gov | Improved Drug Delivery | To increase the half-life and solubility of a peptide therapeutic containing the derivative. |

| Catalytic Residue | Incorporation of a metal-chelating group on the phenyl ring. | Artificial Metalloenzyme Design | To create a peptide-based catalyst where the AαDA provides a stable, defined active site. |

| Prodrug | Esterification of the carboxylic acid with a bioactive alcohol. | Targeted Drug Release | To mask the activity of a drug until it is cleaved by a specific esterase at the site of action. nih.gov |

Q & A

Q. What are the optimized synthetic routes for (2R)-2-amino-2-phenylpropanoic acid, and how is stereochemical purity confirmed?

- Methodological Answer : The synthesis of this compound derivatives often employs solid-phase peptide chemistry, with critical attention to protecting group strategies. For example, C-terminal deprotection is achieved using trifluoroacetic acid (TFA) under anhydrous conditions, while N-terminal analogs require milder conditions (e.g., hydrogenolysis) to avoid racemization . Stereochemical integrity is validated via chiral HPLC (e.g., using Chiralpak® IA columns) and circular dichroism (CD) spectroscopy to confirm the (R)-configuration . Nuclear magnetic resonance (NMR) analysis of coupling constants (e.g., ) further corroborates stereochemistry .

Q. What spectroscopic and computational methods are used to characterize this compound’s structure and stability?

- Methodological Answer :

- NMR : H and C NMR are used to resolve backbone conformations and phenyl group orientation. For instance, the α-proton signal typically appears at δ 3.8–4.2 ppm in DO .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] = 196.0974 for CHNO) .

- Computational Modeling : Density functional theory (DFT) calculations predict rotational barriers of the phenyl group, which correlate with experimental NMR data .

Advanced Research Questions

Q. How can regioselective deprotection challenges in N-terminal derivatives be addressed?

- Methodological Answer : N-terminal deprotection of this compound derivatives often leads to side reactions due to steric hindrance from the phenyl group. A two-step strategy is recommended:

- Use orthogonal protecting groups (e.g., Fmoc for N-terminal, tert-butyl for C-terminal) to enable sequential deprotection .

- Employ photolabile groups (e.g., nitroveratryloxycarbonyl) for N-terminal deprotection under UV light, minimizing acid/base exposure .

- Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining to detect free amino groups .

Q. What strategies enhance the bioactivity of analogs via substituent engineering?

- Methodological Answer : Substituents on the phenyl ring or α-carbon can modulate biological activity (e.g., enzyme inhibition):

- Electron-Withdrawing Groups : Introduce fluorine or trifluoromethoxy groups at the para position to enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .

- Chiral Modifications : Replace the α-methyl group with bulkier substituents (e.g., isopropyl) to probe steric effects on target interactions .

- Biological Testing : Use surface plasmon resonance (SPR) to measure binding kinetics to target proteins (e.g., aminotransferases) .

Q. How can racemic mixtures of this compound be resolved for enantiopure applications?

- Methodological Answer :

- Chiral Resolving Agents : Use (1S)-(−)-camphorsulfonic acid to form diastereomeric salts, which are separated via fractional crystallization .

- Enzymatic Resolution : Lipase-catalyzed ester hydrolysis selectively processes the (S)-enantiomer, leaving the (R)-form intact (e.g., >99% ee with Candida antarctica lipase B) .

- Analytical Validation : Confirm enantiomeric excess (ee) using polarimetry ([α] = +8.5° for (R)-enantiomer in water) and chiral GC-MS .

Key Research Gaps

- The impact of solvent polarity on the conformational flexibility of the phenyl group remains underexplored.

- Limited data exist on the compound’s interactions with membrane transporters (e.g., LAT1), critical for CNS drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.